N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique molecular structure suggests various biological activities, making it a subject of interest in medicinal chemistry.
The synthesis of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide involves several steps typically including:
These synthetic pathways are crucial for generating the desired compound with high purity and yield.
The molecular structure of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide can be represented using various structural notations:
CCCCS(=O)(=O)NCCn1nc2c(cc1=O)CCC2
InChI=1S/C13H21N3O3S/c1-2-3-9-20(18,19)14-7-8-16-13(17)10-11-5-4-6-12(11)15-16/h10,14H,2-9H2,1H3
.The structure features a sulfonamide group attached to a cyclopentapyridazine core, which is further substituted with an ethyl chain and a trifluoromethyl phenyl group.
The compound can participate in various chemical reactions typical of sulfonamides:
These reactions are vital for modifying the compound for specific applications or enhancing its biological activity.
The mechanism of action for N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide likely involves inhibition of specific enzymes or receptors in biological systems. Given its structure, it may interact with targets involved in inflammatory processes or microbial growth:
The physical properties of N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide include:
N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide has potential applications in:
This compound's unique structure makes it a valuable tool in drug discovery and development processes.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0